1,3,6,7-Tetrahydro-2H-azepin-2-on

Description

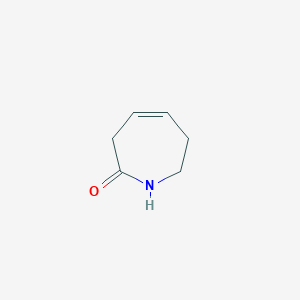

1,3,6,7-Tetrahydro-2H-azepin-2-one is a seven-membered heterocyclic compound containing one nitrogen atom and a ketone group within the ring. Its structure is characterized by partial unsaturation, with double bonds at specific positions (C1–C2 and C4–C5, based on IUPAC numbering), and three hydrogenated carbons (C3, C6, and C7). This compound belongs to the azepinone family, which combines the reactivity of a cyclic amine with the electrophilic nature of a carbonyl group.

Properties

IUPAC Name |

1,2,3,6-tetrahydroazepin-7-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c8-6-4-2-1-3-5-7-6/h1-2H,3-5H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALECLTWKEFBVTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18761-61-0 | |

| Record name | 2,3,6,7-tetrahydro-1H-azepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,6,7-Tetrahydro-2H-azepin-2-on can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 3-phenylpropan-1-amine with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid .

Industrial Production Methods: Industrial production of this compound typically involves bulk synthesis methods that ensure high yield and purity. These methods often include the use of advanced catalytic processes and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1,3,6,7-Tetrahydro-2H-azepin-2-on undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds .

Scientific Research Applications

1,3,6,7-Tetrahydro-2H-azepin-2-on has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,6,7-Tetrahydro-2H-azepin-2-on involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to antimicrobial effects .

Comparison with Similar Compounds

Key Observations:

Ring Size and Functional Groups: The azepin-2-one derivatives (e.g., 1,3,6,7-Tetrahydro-2H-azepin-2-one and its substituted analog in row 3) share a seven-membered ring with a ketone, distinguishing them from the fully saturated 3,4,5,6-tetrahydro-2H-azepine . The ketone group enhances polarity and reactivity, making azepin-2-ones more electrophilic at the carbonyl carbon compared to azepines. Pyridazinones (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one) are six-membered analogs with two nitrogen atoms and distinct substitution patterns, often synthesized via alkylation reactions (e.g., using halides and K₂CO₃ in acetone) .

Substituent Effects :

- The piperidinyl-substituted azepin-2-one (CAS 23996-62-5) demonstrates how bulky substituents alter steric and electronic properties. The piperidinyl group may enhance solubility or modulate biological activity .

However, azepin-2-ones may require specialized methods due to ring strain in seven-membered systems.

Reactivity and Stability

- Electrophilicity : The ketone in azepin-2-ones facilitates nucleophilic attacks (e.g., Grignard reactions or condensations), whereas azepines (e.g., 3,4,5,6-tetrahydro-2H-azepine) primarily undergo amine-related reactions (alkylation, acylation) .

- Thermal Stability: Seven-membered rings like azepin-2-ones may exhibit moderate stability compared to pyridazinones due to reduced ring strain compared to smaller heterocycles.

Biological Activity

1,3,6,7-Tetrahydro-2H-azepin-2-on is a bicyclic compound with significant interest in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in various therapeutic areas, including antimicrobial and anticancer activities.

- Chemical Formula : C₇H₁₃N₁O

- CAS Number : 18761-61-0

Synthesis

The synthesis of this compound can be achieved through several methods, including cyclization reactions involving appropriate precursors such as amines and carbonyl compounds. One notable method involves the cyclization of 3-phenylpropan-1-amine with methyl chloroformate in the presence of trifluoromethanesulfonic acid.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism is thought to involve the inhibition of enzymes critical for bacterial cell wall synthesis.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may act by inhibiting specific pathways involved in cell proliferation and survival. For instance, it has been shown to inhibit the activity of certain kinases involved in cancer cell signaling pathways.

Neuroprotective Effects

Furthermore, there is emerging evidence supporting the neuroprotective effects of this compound. It may exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation within neuronal cells.

The precise mechanism of action involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes related to nucleic acid synthesis.

- Receptor Modulation : It may interact with specific receptors involved in neurotransmission and cellular signaling.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Inhibition of cell proliferation | , |

| Neuroprotective | Reduction of oxidative stress |

Case Study: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability across multiple cancer types. The compound was found to induce apoptosis through activation of caspase pathways .

Molecular Dynamics Simulations

Molecular dynamics simulations have provided insights into the stability and interactions of this compound with target proteins. These studies indicated that the compound maintains favorable binding interactions with specific targets over extended simulation times, suggesting potential for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.